molecular formula C13H15BrO2 B15165870 Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]- CAS No. 185244-58-0

Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]-

Cat. No.: B15165870
CAS No.: 185244-58-0
M. Wt: 283.16 g/mol
InChI Key: XFRREDIDDZMIRZ-UHFFFAOYSA-N
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Description

Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]- is an organic compound with the molecular formula C13H15BrO2 and a molecular weight of 283.165 . This compound is characterized by a benzene ring substituted with a bromine atom, a methoxy group, and a 2-methylenecyclopentyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one substituent on the benzene ring with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2), nucleophiles (e.g., NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted benzene derivatives.

Scientific Research Applications

Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]- exerts its effects involves interactions with molecular targets and pathways. For example, in catalytic reactions, the compound may interact with metal catalysts to

Properties

CAS No.

185244-58-0

Molecular Formula

C13H15BrO2

Molecular Weight

283.16 g/mol

IUPAC Name

4-bromo-1-methoxy-2-(2-methylidenecyclopentyl)oxybenzene

InChI

InChI=1S/C13H15BrO2/c1-9-4-3-5-11(9)16-13-8-10(14)6-7-12(13)15-2/h6-8,11H,1,3-5H2,2H3

InChI Key

XFRREDIDDZMIRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)OC2CCCC2=C

Origin of Product

United States

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